1-(3,4-dichlorobenzyl)-1H-benzotriazole
Overview
Description
1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a dichlorobenzyl group attached to the benzotriazole ring, which imparts unique chemical and physical properties.
Safety and Hazards
Safety data sheets indicate that “3,4-Dichlorobenzyl chloride” can cause skin irritation, serious eye damage, and may be harmful if swallowed . Similarly, “1-(3,4-Dichlorobenzyl)piperazine” should be handled with care to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorobenzoic acid and 3,4-Dichlorobenzyl chloride , have been used in various biochemical applications, suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain biological processes . For instance, some pyridazinone derivatives, which share a similar structure, have been found to inhibit the Hill reaction and photosynthesis in barley .
Biochemical Pathways
It’s known that triazole derivatives, which share a similar structure, have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .
Pharmacokinetics
The properties of similar compounds, such as 3,4-dichlorobenzyl bromide , could provide some insights into the potential pharmacokinetic behavior of 1-(3,4-dichlorobenzyl)-1H-benzotriazole.
Result of Action
For instance, some indole derivatives, which share a similar structure, have shown anti-proliferative, anti-HIV, anti-inflammatory, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal activities .
Action Environment
It’s known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-1H-benzotriazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or halogens attack the aromatic ring.
Nucleophilic Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or bromine (for bromination) are commonly used. The reactions are typically carried out in the presence of a catalyst like sulfuric acid.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are used to facilitate the substitution of chlorine atoms with nucleophiles.
Major Products Formed
Nitration: The nitration of 1-(3,4-dichlorobenzyl)-1H-benzotriazole results in the formation of nitro derivatives.
Bromination: Bromination leads to the formation of brominated derivatives of the compound.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, 1-(3,4-dichlorobenzyl)-1H-benzotriazole is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but has a piperazine ring instead of a benzotriazole ring.
3,4-Dichlorobenzyl alcohol: This compound contains the same dichlorobenzyl group but has an alcohol functional group instead of a benzotriazole ring.
Uniqueness
1-(3,4-Dichlorobenzyl)-1H-1,2,3-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties. The benzotriazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry. Additionally, the combination of the dichlorobenzyl group with the benzotriazole ring provides a unique scaffold for the development of new molecules with potential biological activities.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-10-6-5-9(7-11(10)15)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBZRBPWQXMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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